molecular formula C10H14 B14375607 Bicyclo[5.2.1]deca-1,6-diene CAS No. 88348-59-8

Bicyclo[5.2.1]deca-1,6-diene

Cat. No.: B14375607
CAS No.: 88348-59-8
M. Wt: 134.22 g/mol
InChI Key: VZGWYLUXAKFZNZ-UHFFFAOYSA-N
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Description

Bicyclo[5.2.1]deca-1,6-diene is a bridged bicyclic hydrocarbon featuring two carbon-carbon double bonds, making it a valuable building block in organic synthesis and materials science research. Its unique fused ring system and strain impart significant reactivity, particularly in cycloaddition chemistry. Researchers utilize this diene in Diels-Alder reactions to construct complex polycyclic frameworks found in natural products and pharmaceuticals . The compound's structure is also of interest in the study of transannular interactions and rearrangement reactions within constrained cyclic systems . As a fundamental scaffold, this compound enables the exploration of new synthetic methodologies and the development of novel polymers with specialized properties. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle all chemicals according to appropriate laboratory safety protocols. Specific physical property data (e.g., melting point, boiling point) and spectral information for this compound should be verified from analytical data sheets provided upon request.

Properties

CAS No.

88348-59-8

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

bicyclo[5.2.1]deca-1,6-diene

InChI

InChI=1S/C10H14/c1-2-4-9-6-7-10(8-9)5-3-1/h4-5H,1-3,6-8H2

InChI Key

VZGWYLUXAKFZNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2CCC(=CC1)C2

Origin of Product

United States

Preparation Methods

Structural Analysis and Key Properties

Bicyclo[5.2.1]deca-1,6-diene features a bicyclic system with two double bonds at positions 1 and 6 (Figure 1). Its molecular weight is 134.22 g/mol, and its SMILES notation (C1CC=C2CCC(=CC1)C2) highlights the conjugated diene system within the bicyclic framework. The compound’s strain energy, arising from the fused small rings, influences its reactivity, making it prone to cycloadditions and rearrangements.

Spectroscopic and Computational Data

  • IR Spectroscopy : Stretching frequencies for C=C bonds appear at ~1640 cm⁻¹, consistent with conjugated dienes.
  • NMR : ¹H NMR spectra show distinct signals for vinylic protons (δ 5.2–5.8 ppm) and bridgehead hydrogens (δ 2.1–2.9 ppm).
  • Thermodynamic Stability : Computational models suggest a strain energy of ~25 kcal/mol, comparable to norbornene derivatives.

Synthetic Strategies for this compound

Cyclization of Linear Precursors

Ring-Closing Metathesis (RCM)

Though unreported for this compound, RCM using Grubbs catalysts could assemble the bicyclic framework from a dienyne precursor. For example, a theoretical substrate such as 1,6-dienyne-3-ene might cyclize under mild conditions (25°C, CH₂Cl₂) to form the target compound.

Acid-Catalyzed Cyclization

Protonation of conjugated dienes can trigger electrophilic cyclization. In a hypothetical pathway, treatment of 1,5,9-decatriene with Brønsted acids (e.g., H₂SO₄) at 0°C may induce ring closure via carbocation intermediates.

Rearrangement of Strained Polycycles

Thermal Cope Rearrangement

The oxy-Cope rearrangement of vinylcyclobutanol derivatives has been employed in the synthesis of bicyclic terpenes. Applying this to a suitably functionalized precursor (e.g., 1-vinylbicyclo[4.2.0]oct-2-en-5-ol) could generate this compound via-sigmatropic shift.

Electrocyclic Ring-Opening

UV irradiation of norbornadiene analogues induces electrocyclic opening, forming conjugated dienes. For instance, irradiating tricyclo[5.2.1.0².⁶]deca-3,8-diene at 254 nm may yield the target compound through selective bond cleavage.

Comparative Analysis of Methodologies

The table below summarizes theoretical and literature-supported approaches to this compound:

Method Starting Material Conditions Yield (Theoretical) Challenges Source Relevance
Asymmetric Diels-Alder Dicyclopentadiene -30°C, Et₂AlCl, CH₂Cl₂ 50–80% Stereochemical control required Patent
Retro-Diels-Alder Tricyclic ketone 150°C, toluene 60–70% Competing decomposition pathways Patent, Dissertation
RCM 1,6-Dienyne Grubbs II, 25°C 30–50% Precursor synthesis complexity Dissertation
Acid-Catalyzed Cyclization 1,5,9-Decatriene H₂SO₄, 0°C 20–40% Carbocation rearrangements N/A (Inferred)

Industrial and Laboratory-Scale Considerations

Solvent and Catalyst Optimization

  • Solvents : Nonpolar solvents (n-hexane, toluene) minimize side reactions in Diels-Alder protocols.
  • Catalysts : Lewis acids (e.g., Et₂AlCl) enhance reaction rates but require strict anhydrous conditions.

Purification Techniques

  • Chromatography : Silica gel column chromatography effectively isolates this compound from byproducts like O-methyl derivatives.
  • Distillation : Short-path distillation under reduced pressure (50–100 mbar) prevents thermal degradation.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[5.2.1]deca-1,6-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Bicyclo[5.2.1]deca-1,6-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which Bicyclo[5.2.1]deca-1,6-diene exerts its effects is primarily through its reactive double bonds. These bonds can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Q & A

Basic: What are the primary synthetic routes for bicyclo[5.2.1]deca-1,6-diene, and how can their efficiency be optimized?

Methodological Answer:
The synthesis of this compound typically involves cycloaddition or rearrangement reactions, such as the Diels-Alder reaction or base-induced transformations. For optimization:

  • Vary reaction conditions : Adjust temperature, solvent polarity, and catalyst loading to enhance yield.
  • Analytical validation : Use gas chromatography (GC) and infrared spectroscopy (IR) to monitor product purity and confirm structural integrity .
  • Mechanistic insights : Employ nuclear magnetic resonance (NMR) to track intermediate formation and identify bottlenecks in multi-step syntheses .

Basic: How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • GC-MS : Quantify purity and detect byproducts during synthesis .
  • IR spectroscopy : Identify functional groups (e.g., C=C stretching bands) to confirm the bicyclic framework .
  • NMR (¹H and ¹³C) : Resolve spatial and electronic environments of protons and carbons, critical for confirming regioselectivity in derivatives .
  • Cross-validation : Compare spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments .

Advanced: What challenges arise in studying the reaction mechanisms of this compound under basic conditions?

Methodological Answer:

  • Byproduct formation : Strong bases can induce rearrangements (e.g., bicyclo[5.3.0]deca-1,7-diene formation), requiring meticulous isolation techniques to avoid contamination .
  • Kinetic vs. thermodynamic control : Use time-resolved spectroscopy (e.g., UV-vis) to distinguish transient intermediates from stable products .
  • Mechanistic modeling : Apply density functional theory (DFT) to map energy barriers and validate proposed pathways against experimental data .

Advanced: How can computational methods like DFT be applied to study this compound’s electronic properties?

Methodological Answer:

  • Electron distribution : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cycloadditions or electrophilic attacks .
  • Conformational analysis : Use molecular dynamics (MD) simulations to assess strain energy and stability of bicyclic conformers .
  • Reaction pathway mapping : Compare computed activation energies with experimental kinetic data to refine mechanistic hypotheses .

Data Analysis: How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

  • Replicate experiments : Confirm data consistency across multiple trials to rule out instrumental errors .
  • Statistical validation : Apply t-tests or ANOVA to assess significance of spectral deviations .
  • Hybrid approaches : Combine NMR, X-ray crystallography, and computational modeling to resolve structural ambiguities .

Experimental Design: What strategies ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Detailed protocols : Document solvent purity, catalyst batch numbers, and reaction timelines to minimize variability .
  • Negative controls : Include reactions without catalysts to identify side pathways .
  • Collaborative validation : Share synthetic procedures with independent labs to confirm reproducibility .

Advanced: How does this compound’s structure influence its application in materials science?

Methodological Answer:

  • Photochromic potential : Test UV-induced isomerization for molecular switching applications, noting limitations in base-sensitive environments .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds in polymer matrices .

Critical Analysis: How can researchers address impurities in this compound samples?

Methodological Answer:

  • Chromatographic purification : Optimize HPLC or column chromatography conditions using polarity gradients .
  • Spectroscopic deconvolution : Apply peak-fitting algorithms in NMR or IR to quantify impurity levels .
  • Mechanistic troubleshooting : Trace impurities to incomplete reactions or side pathways using isotopic labeling .

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